6-bromo-4-methoxy-7-azaindole chemical structure properties
6-bromo-4-methoxy-7-azaindole chemical structure properties
The following technical guide details the structural properties, synthesis, and reactivity of 6-bromo-4-methoxy-7-azaindole (CAS: 1190314-73-8), a critical intermediate in the design of kinase inhibitors and other bio-active heterocycles.
Structural Properties, Synthesis, and Medicinal Utility
Chemical Identity & Physicochemical Profile
6-bromo-4-methoxy-7-azaindole (Systematic name: 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine) is a disubstituted 7-azaindole derivative.[1] It features a fused pyridine-pyrrole system with a methoxy group at the C4 position and a bromine atom at the C6 position. This specific substitution pattern renders it a highly versatile scaffold for "fragment-based drug discovery" (FBDD), particularly for targeting the ATP-binding cleft of protein kinases.
| Property | Data |
| CAS Number | 1190314-73-8 |
| Molecular Formula | C |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >210 °C (dec.)[2] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in CH |
| pKa (Calculated) | ~12.8 (Pyrrole NH), ~2.5 (Pyridine N) |
| LogP (Predicted) | 2.33 |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N7, OMe, Br) |
Structural & Electronic Analysis
The 7-azaindole core is a bioisostere of both indole and purine. The introduction of the 4-methoxy and 6-bromo substituents significantly alters the electronic landscape of the scaffold:
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Pyridine Nitrogen (N7): The N7 atom is the primary hydrogen bond acceptor. The adjacent 6-bromo substituent exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of N7 compared to the parent 7-azaindole (pKa ~4.6). This reduction in basicity often improves membrane permeability by ensuring the molecule remains neutral at physiological pH.
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Methoxy Group (C4): Positioned at C4, the methoxy group acts as an electron-donating group (+M) into the pyridine ring, partially counteracting the deactivating effect of the bromine. Structurally, it provides a steric handle that can fill hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region in kinases).
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Pyrrole Nitrogen (N1): Remains a hydrogen bond donor, crucial for bidentate binding motifs (e.g., Hinge region interactions in kinases).
Synthetic Accessibility
The synthesis of 6-bromo-4-methoxy-7-azaindole is non-trivial due to the need for regioselective halogenation. The most robust "medicinal chemistry" route involves the Reissert-Henze functionalization of the N-oxide.
Protocol: N-Oxide Rearrangement Route
This pathway starts from commercially available 4-methoxy-7-azaindole.
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N-Oxidation: Treatment of 4-methoxy-7-azaindole with m-chloroperbenzoic acid (mCPBA) in dichloromethane or ethyl acetate yields the N7-oxide.
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Regioselective Bromination: The N-oxide is treated with a brominating agent (e.g., POBr
or tetramethylammonium bromide with methanesulfonic anhydride). This triggers a Reissert-Henze rearrangement, installing the bromine selectively at the C6 position (alpha to the nitrogen) and reducing the N-oxide back to the pyridine.
Key Experimental Insight: The C6 position is electronically activated for nucleophilic attack in the N-oxide species, a reactivity pattern not present in the neutral azaindole.
Figure 1: Synthetic workflow via the N-oxide rearrangement strategy.
Reactivity & Functionalization
The 6-bromo-4-methoxy-7-azaindole scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
A. C6-Bromine: Palladium-Catalyzed Cross-Coupling
The C6-bromide is an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings.
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Conditions: Pd(dppf)Cl
or Pd (dba) /XPhos with K CO or Cs CO in Dioxane/Water. -
Utility: Allows the installation of aryl, heteroaryl, or amino groups to extend the scaffold into the solvent-exposed region of the kinase binding pocket.
B. N1-Pyrrole: Alkylation & Protection
The pyrrole NH is acidic (pKa ~13) and can be deprotonated by bases like NaH or Cs
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Reactivity: S
2 alkylation with alkyl halides or Michael addition to acrylates. -
Utility: Modulates solubility and metabolic stability.
C. C3-Pyrrole: Electrophilic Aromatic Substitution
The C3 position remains nucleophilic.
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Reactions: Halogenation (NIS/NBS), formylation (Vilsmeier-Haack), or Friedel-Crafts acylation.
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Utility: Critical for introducing the "tail" moiety often required for potency in kinase inhibitors.
Figure 2: Reactivity map illustrating the orthogonal functionalization vectors.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP.
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Hinge Binding: The N1-H (donor) and N7 (acceptor) motif forms a bidentate hydrogen bond with the hinge region of kinases (e.g., CDK, JAK, GSK3).
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Selectivity: The 6-bromo substituent forces the molecule to adopt specific orientations within the active site, often improving selectivity against off-target kinases.
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Case Study (Patent WO2008129152): This specific intermediate is cited in the synthesis of pyrrolo[2,3-b]pyridine derivatives targeting CDKs (Cyclin-Dependent Kinases) for anti-proliferative cancer therapy. The 4-methoxy group is often retained or modified to 4-alkoxy to probe the ribose-binding pocket.
Handling & Safety Information
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Hazard Classification: GHS07 (Warning).
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
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Self-Validating Protocol: When setting up reactions, always monitor the disappearance of the starting material by LC-MS (ESI+) looking for the distinctive Br isotope pattern (M and M+2 peaks of equal intensity at ~227/229 Da).
References
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Synthesis of Pyrrolo[2,3-b]pyridine Compounds. World Intellectual Property Organization, WO2008129152A1. Link
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Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. Link
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Link
- Reissert-Henze Functionalization of 7-Azaindoles.Journal of Organic Chemistry, 2012.
Sources
- 1. WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof - Google Patents [patents.google.com]
- 2. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
